molecular formula C32H46Br2N2 B12711394 Quinuclidinium, 1,1'-hexamethylenebis(3-phenyl-, dibromide CAS No. 89382-10-5

Quinuclidinium, 1,1'-hexamethylenebis(3-phenyl-, dibromide

Cat. No.: B12711394
CAS No.: 89382-10-5
M. Wt: 618.5 g/mol
InChI Key: HRGCRXXOSNDWFH-UHFFFAOYSA-L
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Description

1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide): is a quaternary ammonium compound with the molecular formula C32H46N2Br2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its two quinuclidinium groups connected by a hexamethylene bridge, each bearing a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) typically involves the following steps:

    Formation of Quinuclidinium Intermediate: The initial step involves the preparation of 3-phenylquinuclidine through a series of reactions starting from quinuclidine and benzyl chloride.

    Hexamethylene Bridge Formation: The next step is the formation of the hexamethylene bridge. This is achieved by reacting the quinuclidinium intermediate with hexamethylene dibromide under controlled conditions.

    Final Quaternization: The final step involves the quaternization of the intermediate product with an excess of methyl bromide to yield 1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield quinuclidinium derivatives with different substituents.

Scientific Research Applications

1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of drugs targeting the central nervous system due to its quinuclidinium structure.

    Biological Studies: The compound is used in studies involving neurotransmitter receptors and ion channels.

    Industrial Applications: It is employed in the synthesis of other quaternary ammonium compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) involves its interaction with molecular targets such as neurotransmitter receptors. The quinuclidinium groups can mimic the structure of natural neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various signaling pathways within the cell.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Heptamethylenebis(3-phenylquinuclidinium bromide): Similar structure but with a heptamethylene bridge.

    1,1’-Pentamethylenebis(3-phenylquinuclidinium bromide): Similar structure but with a pentamethylene bridge.

Uniqueness

1,1’-Hexamethylenebis(3-phenylquinuclidinium bromide) is unique due to its specific hexamethylene bridge, which provides distinct spatial configuration and binding properties compared to its analogs. This uniqueness makes it particularly valuable in certain medicinal and industrial applications.

Properties

CAS No.

89382-10-5

Molecular Formula

C32H46Br2N2

Molecular Weight

618.5 g/mol

IUPAC Name

3-phenyl-1-[6-(3-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dibromide

InChI

InChI=1S/C32H46N2.2BrH/c1(9-19-33-21-15-29(16-22-33)31(25-33)27-11-5-3-6-12-27)2-10-20-34-23-17-30(18-24-34)32(26-34)28-13-7-4-8-14-28;;/h3-8,11-14,29-32H,1-2,9-10,15-26H2;2*1H/q+2;;/p-2

InChI Key

HRGCRXXOSNDWFH-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2(CCC1C(C2)C3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)C6=CC=CC=C6.[Br-].[Br-]

Origin of Product

United States

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